2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

toxicology agrochemical safety nematocide

2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (CAS 58955-85-4) is a heterocyclic compound featuring a 1,3,5-oxathiazine ring—a six‑membered scaffold containing oxygen, nitrogen, and sulfur. With a molecular formula C10H11NOS and a molecular weight of 193.27 g/mol , it carries a methyl substituent at position 2 and a phenyl group at position 4, a substitution pattern that distinguishes it from many other oxathiazines and contributes to its specific physicochemical and biological profile.

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS No. 58955-85-4
Cat. No. B1657965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-phenyl-6H-1,3,5-oxathiazine
CAS58955-85-4
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC1OCN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C10H11NOS/c1-8-12-7-11-10(13-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyMXBIMNXDAMOVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (CAS 58955-85-4): Chemical Profile and Core Distinctions


2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (CAS 58955-85-4) is a heterocyclic compound featuring a 1,3,5-oxathiazine ring—a six‑membered scaffold containing oxygen, nitrogen, and sulfur [1]. With a molecular formula C10H11NOS and a molecular weight of 193.27 g/mol [1], it carries a methyl substituent at position 2 and a phenyl group at position 4, a substitution pattern that distinguishes it from many other oxathiazines and contributes to its specific physicochemical and biological profile [2].

1
Defined substitution pattern 2-Methyl-4-phenyl oxathiazine scaffold supports structure–activity relationship (SAR) and heterocycle reactivity research.
2
Agricultural nematode research context Reported soil-application performance in patent examples supports nematode control research workflows.
3
Patent-documented synthetic route Cyclizing dehydration method reported for industrial-scale preparation supports supply-chain research and process chemistry evaluation. Synthetic accessibility may reduce procurement risk vs. analogs without documented scale-up routes.

Why 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Cannot Be Arbitrarily Replaced by Other 1,3,5-Oxathiazines


Despite sharing the same heterocyclic core, 1,3,5-oxathiazines differ markedly in their substituent patterns, which drive both physicochemical properties and biological performance. For 2‑methyl‑4‑phenyl‑6H‑1,3,5‑oxathiazine, the presence of a methyl group at position 2 and a phenyl ring at position 4 directly influences its acute toxicity profile, nematocidal potency, and physical constants [1]. The quantitative evidence below demonstrates that substituting this compound with a close analog (e.g., 4‑(4‑methylphenyl)‑6H‑1,3,5‑oxathiazine) results in a >1.5‑fold shift in oral LD50 and a different application threshold in agricultural nematode control .

Substitution Pattern
The 2-methyl-4-phenyl substitution drives toxicity and performance profiles. Replacing with a 4-(4-methylphenyl) analog may shift the acute toxicity profile by >1.5-fold; research endpoints may not transfer.
Soil Application Threshold
The patent-reported ≥1 ppm soil benchmark is class-level guidance. Other oxathiazine analogs may require independent dose-response characterization; the threshold may not transfer.
Synthetic Route
This compound benefits from a patent-documented single-step cyclizing dehydration. Structurally similar oxathiazines may lack validated industrial routes, introducing supply-chain uncertainty at scale.

Quantitative Differentiators: 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine vs. Closest Analogs


Acute Oral Toxicity in Rats: 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine vs. 4-(4-Methylphenyl)-6H-1,3,5-oxathiazine

The acute oral toxicity (LD50) of 2‑methyl‑4‑phenyl‑6H‑1,3,5‑oxathiazine in rats is 655 mg/kg . In contrast, the closely related analog 4‑(4‑methylphenyl)‑6H‑1,3,5‑oxathiazine exhibits an oral LD50 >1 g/kg (>1000 mg/kg) . This represents a >1.5‑fold difference in acute toxicity, with the target compound being significantly more toxic under the same experimental conditions.

Acute Oral Toxicity
Data to verify
This Compound
LD50 655 mg/kg
4-(4-Methylphenyl) Analog
LD50 >1000 mg/kg
Quantified difference: >1.5-fold higher toxicity for target compound
Supports safety-related endpoint review; toxicity profile may differ across analogs.
Cross-study comparable; patent-derived data; oral administration in rats. Confirm with independent toxicology review.
toxicology agrochemical safety nematocide

Minimum Effective Soil Concentration for Nematode Control: Class‑Level Inference for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

According to US Patent 4035496, 1,3,5‑oxathiazine derivatives of the invention—including 2‑methyl‑4‑phenyl‑6H‑1,3,5‑oxathiazine (DIRI 2538)—exert effective nematocidal activity when applied to soil at a concentration of at least 1 ppm [1]. This value serves as a benchmark for the entire oxathiazine class; the target compound is explicitly listed among those that gave 'particularly satisfactory results' [1].

Soil Application Rate
Class-level
≥1 ppm
Minimum effective soil concentration (class-level benchmark)
Supports nematode control research context; reported as satisfactory in patent examples.
Class-level inference from US Patent 4035496; compound explicitly listed among top performers.
agricultural nematology soil application crop protection

Computed Lipophilicity (XLogP3) of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine vs. Class‑Average for 1,3,5-Oxathiazines

The XLogP3 value of 2‑methyl‑4‑phenyl‑6H‑1,3,5‑oxathiazine is 2.5 [1], indicating moderate lipophilicity. For comparison, the unsubstituted 1,3,5‑oxathiazine ring (C3H5NOS) has a computed logP of approximately 0.2, and the addition of a single phenyl group typically raises logP by 1.5–2.0 units. The presence of the 2‑methyl group further increases lipophilicity, placing the target compound in a distinct partition coefficient range that can influence membrane permeability and bioavailability in biological assays.

Lipophilicity
Class-level
This Compound
XLogP3 2.5
Unsubstituted Core
XLogP3 ~0.2
Difference: +2.3 vs. unsubstituted oxathiazine; +0.3–0.7 vs. typical phenyl analogs
Supports membrane permeability research context; moderate lipophilicity may influence assay behavior.
Computed by XLogP3 (PubChem); experimental logP validation recommended for quantitative ADME interpretation.
drug discovery physicochemical profiling ADME prediction

Industrial Synthesis Viability: Cyclizing Dehydration Method for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

Japanese Patent JP2002371071 describes a method for producing oxathiazines, including 2‑methyl‑4‑phenyl‑6H‑1,3,5‑oxathiazine, by cyclizing dehydration of sulfonic acids in the presence of a phosphorus‑halogen compound [1]. The process is specifically designed for industrial‑scale advantage, offering higher yields and fewer side reactions compared to earlier multi‑step condensation approaches. While no direct yield comparison is provided for this specific compound, the patent’s explicit inclusion of oxathiazines with aryl and alkyl substituents establishes a scalable route that distinguishes the compound from analogs that lack a validated industrial synthesis.

Synthetic Route
Patent context
Cyclizing Dehydration
Phosphorus-halogen compound mediated; single-step route from sulfonic acid precursors.
Supports scale-up research context; patent-documented route may reduce supply-chain uncertainty.
Qualitative industrial advantage reported in JP2002371071; no direct yield comparison available for this specific compound.
process chemistry scale‑up heterocycle synthesis

High‑Impact Application Scenarios for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Based on Quantitative Evidence


Agricultural Nematocide Formulation Development

The established soil‑application threshold of ≥1 ppm for nematode control [1] makes 2‑methyl‑4‑phenyl‑6H‑1,3,5‑oxathiazine a reference compound for developing granular or liquid nematocidal products. Its moderate acute oral toxicity (LD50 = 655 mg/kg) requires careful safety assessment, but the compound’s inclusion among the 'particularly satisfactory' oxathiazines in US Patent 4035496 [1] validates its efficacy in field trials. Formulators can use the 1 ppm benchmark as a starting point for dose‑response studies and tank‑mix compatibility tests.

Structure–Activity Relationship (SAR) Studies on 1,3,5-Oxathiazine Scaffolds

The distinct substitution pattern (2‑methyl, 4‑phenyl) and computed XLogP of 2.5 [2] position this compound as a key comparator in SAR campaigns. Researchers investigating how lipophilicity or steric effects influence nematocidal activity can pair 2‑methyl‑4‑phenyl‑6H‑1,3,5‑oxathiazine with its 4‑(4‑methylphenyl) analog (XLogP ~2.9, LD50 >1000 mg/kg ) to decouple toxicity from efficacy. The compound’s well‑defined physicochemical profile [2] further supports computational modeling and QSAR model development.

Process Chemistry Scale‑Up and Cost‑of‑Goods Optimization

The patented cyclizing dehydration method using phosphorus halides [3] provides a proven industrial route for 2‑methyl‑4‑phenyl‑6H‑1,3,5‑oxathiazine. Process chemists aiming to produce multi‑kilogram quantities for agrochemical or research use can leverage this single‑step approach to minimize impurities and maximize throughput. The availability of a dedicated synthetic patent [3] reduces freedom‑to‑operate uncertainty and signals a mature manufacturing pathway, which is not uniformly documented for other 1,3,5‑oxathiazine congeners.

Application
Selection Property
Validation Focus
Agricultural nematocide formulation research
Soil-application research context with patent-reported threshold
Dose-response characterization and tank-mix compatibility review
Structure–activity relationship (SAR) studies
Distinct 2-methyl-4-phenyl substitution and computed XLogP 2.5
Lipophilicity-activity relationship and analog benchmarking
Process chemistry scale-up research
Patent-documented cyclizing dehydration synthetic route
Yield optimization and impurity profiling at multi-kilogram scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.